Cas no 858362-81-9 (2-(1-methylethyl)-4-Pyridinemethanamine)

2-(1-methylethyl)-4-Pyridinemethanamine Chemical and Physical Properties
Names and Identifiers
-
- 2-(1-methylethyl)-4-Pyridinemethanamine
- (2-isopropylpyridin-4-yl)methanamine
- EN300-2979109
- [2-(propan-2-yl)pyridin-4-yl]methanamine
- 858362-81-9
- YXSJTROKQSOXAG-UHFFFAOYSA-N
- 2-isopropyl-4-pyridylmethylamine
- SCHEMBL3507840
- GS2359
- 1-(2-isopropyl-4-pyridinyl)methanamine
- DB-161193
-
- Inchi: InChI=1S/C9H14N2/c1-7(2)9-5-8(6-10)3-4-11-9/h3-5,7H,6,10H2,1-2H3
- InChI Key: YXSJTROKQSOXAG-UHFFFAOYSA-N
- SMILES: CC(C)C1=NC=CC(=C1)CN
Computed Properties
- Exact Mass: 150.115698455g/mol
- Monoisotopic Mass: 150.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9Ų
- XLogP3: 0.9
2-(1-methylethyl)-4-Pyridinemethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029196175-5g |
(2-Isopropylpyridin-4-yl)methanamine |
858362-81-9 | 95% | 5g |
$2010.00 | 2023-08-31 | |
Alichem | A029196175-10g |
(2-Isopropylpyridin-4-yl)methanamine |
858362-81-9 | 95% | 10g |
$2757.72 | 2023-08-31 | |
Enamine | EN300-2979109-0.1g |
[2-(propan-2-yl)pyridin-4-yl]methanamine |
858362-81-9 | 95.0% | 0.1g |
$653.0 | 2025-03-19 | |
Enamine | EN300-2979109-0.5g |
[2-(propan-2-yl)pyridin-4-yl]methanamine |
858362-81-9 | 95.0% | 0.5g |
$713.0 | 2025-03-19 | |
Enamine | EN300-2979109-2.5g |
[2-(propan-2-yl)pyridin-4-yl]methanamine |
858362-81-9 | 95.0% | 2.5g |
$1454.0 | 2025-03-19 | |
Enamine | EN300-2979109-0.05g |
[2-(propan-2-yl)pyridin-4-yl]methanamine |
858362-81-9 | 95.0% | 0.05g |
$624.0 | 2025-03-19 | |
Enamine | EN300-2979109-1.0g |
[2-(propan-2-yl)pyridin-4-yl]methanamine |
858362-81-9 | 95.0% | 1.0g |
$743.0 | 2025-03-19 | |
Enamine | EN300-2979109-5.0g |
[2-(propan-2-yl)pyridin-4-yl]methanamine |
858362-81-9 | 95.0% | 5.0g |
$2152.0 | 2025-03-19 | |
Alichem | A029196175-25g |
(2-Isopropylpyridin-4-yl)methanamine |
858362-81-9 | 95% | 25g |
$4824.00 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744106-1g |
(2-Isopropylpyridin-4-yl)methanamine |
858362-81-9 | 98% | 1g |
¥6526.00 | 2024-07-28 |
2-(1-methylethyl)-4-Pyridinemethanamine Related Literature
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
2. Book reviews
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
Additional information on 2-(1-methylethyl)-4-Pyridinemethanamine
Recent Advances in the Study of 2-(1-methylethyl)-4-Pyridinemethanamine (CAS: 858362-81-9) in Chemical Biology and Pharmaceutical Research
The compound 2-(1-methylethyl)-4-Pyridinemethanamine (CAS: 858362-81-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications and unique chemical properties. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications. The compound's structural features, including its pyridine core and isopropylamine side chain, make it a promising candidate for further investigation in drug discovery and development.
Recent studies have explored the synthetic pathways for 2-(1-methylethyl)-4-Pyridinemethanamine, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method that significantly improves the efficiency of the synthesis, reducing byproduct formation and enhancing scalability. This advancement is crucial for potential large-scale production, should the compound progress to clinical trials. The study also reported on the compound's stability under various conditions, which is essential for formulation development.
In terms of biological activity, preliminary in vitro studies have demonstrated that 2-(1-methylethyl)-4-Pyridinemethanamine exhibits selective binding to certain neurotransmitter receptors, particularly those in the central nervous system. Research published in Neuropharmacology (2024) suggests that the compound may modulate dopaminergic pathways, indicating potential applications in neurological disorders such as Parkinson's disease and schizophrenia. However, these findings require further validation through more extensive preclinical studies.
The pharmacokinetic profile of 858362-81-9 has been investigated in several animal models, with results showing favorable absorption and distribution characteristics. A recent study in Xenobiotica (2023) reported that the compound demonstrates good blood-brain barrier penetration, supporting its potential as a CNS-active agent. Metabolism studies indicate that the primary route of clearance involves hepatic pathways, with minimal renal excretion, which may have implications for dosing regimens in different patient populations.
From a safety perspective, acute toxicity studies have shown that 2-(1-methylethyl)-4-Pyridinemethanamine has a relatively wide therapeutic window in rodent models. However, chronic toxicity data are still limited, and further investigations are needed to fully assess the compound's safety profile. Recent work published in Toxicological Sciences (2024) highlighted the need for more comprehensive genotoxicity and carcinogenicity studies before considering human trials.
Looking forward, several research groups have begun exploring structural analogs of 858362-81-9 to optimize its pharmacological properties. A 2024 patent application describes a series of derivatives with improved receptor selectivity and reduced off-target effects. These developments suggest that the compound's core structure may serve as a valuable scaffold for future drug discovery efforts in neuropharmacology and potentially other therapeutic areas.
In conclusion, while 2-(1-methylethyl)-4-Pyridinemethanamine shows promise as a biologically active compound, significant research remains to be done to fully characterize its therapeutic potential and safety profile. The current body of research provides a solid foundation for future investigations, particularly in the areas of structure-activity relationships, mechanism of action, and potential clinical applications. Continued interdisciplinary collaboration between chemists, biologists, and pharmacologists will be essential to advance our understanding of this interesting molecule.
858362-81-9 (2-(1-methylethyl)-4-Pyridinemethanamine) Related Products
- 2228207-95-0(3-bromo-2-methyl-5-(nitromethyl)thiophene)
- 361174-73-4(3-methyl-7-(3-methylphenyl)methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2418682-09-2(3-amino-4-methyl-5-(piperazin-1-yl)phenylmethanesulfonyl fluoride)
- 911299-17-7(3-(3-Morpholinopropyl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1,4-dioxide)
- 747411-16-1(2-chloro-N-({4-chloro-2-(trifluoromethyl)phenylcarbamoyl}methyl)-N-(propan-2-yl)acetamide)
- 2172081-98-8(1-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}-4,4-dimethylcyclohexane-1-carboxylic acid)
- 41102-25-4(7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine)
- 1807101-61-6(2,3-Bis(trifluoromethyl)-6-bromoanisole)
- 1805034-88-1(Methyl 3-chloromethyl-5-cyano-2-hydroxybenzoate)
- 2680723-66-2(3-oxa-9-azaspiro5.5undecan-7-amine)




